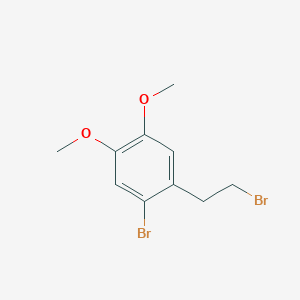

1-Bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene

Description

Contextual Significance in Contemporary Synthetic Chemistry Research

This subsection would explore the compound's potential role as a key intermediate. Brominated organic compounds are vital in organic synthesis, often serving as precursors in cross-coupling reactions or for the introduction of other functional groups. researchgate.netsci-hub.se The presence of two bromine atoms at different positions—one on the aromatic ring and one on the ethyl side chain—would theoretically offer opportunities for selective and sequential reactions, making it a potentially versatile tool for synthetic chemists.

Overview of Unique Structural Features and Inherent Reactivity Potential

The unique arrangement of substituents on the benzene (B151609) ring would be the focus here. This includes:

Two Methoxy (B1213986) Groups: These electron-donating groups activate the aromatic ring towards electrophilic substitution and influence the regioselectivity of reactions.

Aromatic Bromine: This atom can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Stille) to form new carbon-carbon bonds. nbinno.com

Bromoethyl Side Chain: The primary alkyl bromide is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

The interplay between these features would define the compound's chemical behavior, allowing for a diverse range of transformations.

Historical Development and Initial Academic Explorations

This part of the article would trace the history of the compound from its first synthesis to its initial applications in academic research. This would involve identifying the first reported synthesis, characterization data, and any early studies that explored its reactivity. The development of synthetic routes to related compounds, such as o-dimethoxybenzene, has been a subject of research. researchgate.net However, specific historical data for 1-Bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene is not currently available.

Data Tables

Should data become available, interactive tables would be generated to present key information.

Table 1: Physicochemical Properties of 1-Bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂Br₂O₂ |

| Molecular Weight | 324.01 g/mol |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Table 2: Spectroscopic Data for 1-Bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene

| Technique | Key Signals |

|---|---|

| ¹H NMR | Data not available |

| ¹³C NMR | Data not available |

| Mass Spectrometry | Data not available |

| Infrared (IR) | Data not available |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2O2/c1-13-9-5-7(3-4-11)8(12)6-10(9)14-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWSAIRJUPXSDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CCBr)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00301443 | |

| Record name | 1-Bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69327-12-4 | |

| Record name | NSC143412 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 2 2 Bromoethyl 4,5 Dimethoxybenzene and Its Derivatization

Strategies for Carbon-Bromine Bond Formation in Dimethoxybenzene Systems

The introduction of a bromine atom onto a dimethoxybenzene ring is a key step in the synthesis of the target compound. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the methoxy (B1213986) groups. In a 1,2-dimethoxybenzene (B1683551) system (veratrole), the positions ortho and para to the methoxy groups are activated.

Common brominating agents for such systems include bromine (Br₂) in a suitable solvent like acetic acid or methanol (B129727), and N-bromosuccinimide (NBS) with a catalyst. The choice of reagents and reaction conditions can influence the yield and selectivity of the bromination. For instance, the bromination of 3,4-dimethoxybenzaldehyde (B141060) with bromine in methanol has been shown to produce 2-bromo-4,5-dimethoxybenzaldehyde (B182550) in high yield.

A transition-metal-free approach for the decarboxylative bromination of aromatic carboxylic acids has also been developed, offering an alternative route to aryl bromides. This method utilizes tetrabutylammonium (B224687) tribromide (Bu₄NBr₃) as the brominating agent.

Table 1: Comparison of Bromination Methods for Dimethoxybenzene Derivatives

| Brominating Agent | Substrate Example | Solvent | Conditions | Yield |

| Br₂ | 3,4-Dimethoxybenzaldehyde | Methanol | Cooled, then reflux | 90-92% |

| Br₂ | 2,5-Dimethoxybenzaldehyde | Acetic Acid | Room Temperature | ~60% |

| Bu₄NBr₃ | 2,4-Dimethoxybenzoic acid | Not specified | 23 °C, 16 h | 94% |

Development of Pathways to Aryl-Substituted Bromoethyl Moieties

With the aryl bromide in place, the next critical step is the introduction of the 2-bromoethyl group at the adjacent position. Several synthetic strategies can be envisioned, often involving the functionalization of a pre-existing substituent.

One plausible pathway starts from 2-bromo-4,5-dimethoxybenzaldehyde. A Wittig reaction could be employed to introduce a vinyl group, forming 2-bromo-4,5-dimethoxy-styrene. Subsequent anti-Markovnikov hydrobromination of the styrene (B11656) derivative would yield the desired 1-bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene. The anti-Markovnikov addition is typically achieved by reacting the alkene with hydrogen bromide (HBr) in the presence of a radical initiator, such as a peroxide or AIBN (azobisisobutyronitrile). nih.govpwvas.org

An alternative approach could commence with the reduction of 2-bromo-4,5-dimethoxybenzaldehyde to the corresponding (2-bromo-4,5-dimethoxyphenyl)methanol. This alcohol can then be converted to the target 2-bromoethyl compound. A common method for such a transformation is treatment with phosphorus tribromide (PBr₃) or a mixture of HBr and a dehydrating agent. For example, 2-phenylethanol (B73330) can be converted to (2-bromoethyl)benzene (B7723623) by reaction with concentrated sulfuric acid and hydrobromic acid.

Table 2: Potential Synthetic Routes to 1-Bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene

| Starting Material | Key Intermediate | Key Reaction(s) |

| 2-Bromo-4,5-dimethoxybenzaldehyde | 2-Bromo-4,5-dimethoxystyrene | Wittig reaction, Anti-Markovnikov hydrobromination |

| 2-Bromo-4,5-dimethoxybenzaldehyde | (2-Bromo-4,5-dimethoxyphenyl)methanol | Reduction, Bromination of alcohol |

| 2-Bromo-4,5-dimethoxybenzoic acid | 1-Allyl-2-bromo-4,5-dimethoxybenzene | Reduction, Allylation, Hydrobromination |

Utilization as a Key Precursor in Advanced Organic Synthesis

The bifunctional nature of 1-bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene makes it a versatile building block for the construction of cyclic systems. The differential reactivity of the aryl and alkyl halides can be exploited to achieve selective cyclizations.

Applications in Carbocyclic Ring System Construction

A significant application of 1-bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene is in the synthesis of benzocyclobutenes. Treatment of the compound with a strong base, such as n-butyllithium, at low temperatures results in a halogen-metal exchange at the aryl bromide position, generating a transient aryllithium species. This intermediate can then undergo an intramolecular Sₙ2 reaction, where the carbanion displaces the bromide on the ethyl side chain to form the strained four-membered ring of 4,5-dimethoxybenzocyclobutene. researchgate.net

The stability and reactivity of the intermediate aryllithium are highly dependent on the solvent system. In a diethyl ether/hexane (B92381) mixture, the aryllithium is relatively stable at low temperatures and can be trapped by external electrophiles. However, in a tetrahydrofuran (B95107) (THF)/hexane mixture, the intramolecular cyclization to the benzocyclobutene is instantaneous. researchgate.net This solvent-dependent reactivity highlights the utility of this precursor in controlled synthetic pathways.

Applications in Heterocyclic Ring System Construction

While direct examples of the use of 1-bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene in heterocyclic synthesis are not extensively documented, its structure lends itself to the formation of various heterocyclic rings through intramolecular cyclization strategies. By analogy to similar ortho-dihaloalkylbenzenes, several synthetic routes can be proposed.

For instance, displacement of the primary bromide with a suitable nitrogen nucleophile, such as an amine or an azide (B81097) followed by reduction, would yield an N-substituted 2-(2-aminoethyl)bromobenzene derivative. This intermediate could then undergo a palladium-catalyzed intramolecular C-N coupling reaction (Buchwald-Hartwig amination) to form a dihydroindole (indoline) ring system.

Alternatively, reaction with a sulfur nucleophile, like sodium sulfide, could lead to the formation of a benzothiophene (B83047) derivative. The initial nucleophilic substitution would form a thiol or thioether, which could then cyclize onto the aryl bromide.

The synthesis of benzofurans is another possibility. This could be achieved by converting the bromoethyl group to a hydroxyethyl (B10761427) group, followed by an intramolecular Williamson ether synthesis, where the alkoxide displaces the aryl bromide. Palladium- or copper-catalyzed intramolecular O-arylation is a common strategy for the synthesis of benzofurans from ortho-halo-phenethyl alcohols. nih.gov

Table 3: Potential Heterocyclic Ring Systems from 1-Bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene

| Target Heterocycle | Proposed Key Intermediate | Key Cyclization Reaction |

| Dihydroindole | N-Substituted 2-(2-aminoethyl)bromobenzene | Intramolecular Buchwald-Hartwig Amination |

| Benzothiophene | 2-(2-Thioethyl)bromobenzene | Intramolecular C-S Coupling |

| Benzofuran | 2-(2-Hydroxyethyl)bromobenzene | Intramolecular Williamson Ether Synthesis / O-Arylation |

Advanced Reaction Mechanisms and Kinetic Studies of 1 Bromo 2 2 Bromoethyl 4,5 Dimethoxybenzene

Halogen-Lithium Exchange Reactivity

The halogen-lithium exchange reaction is a fundamental step in the utilization of 1-Bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene for further synthetic transformations. This process involves the treatment of the starting material with an organolithium reagent, typically n-butyllithium (n-BuLi), to generate a highly reactive aryllithium intermediate.

The generation of the functionalized aryllithium species, 2-(2-bromoethyl)-4,5-dimethoxyphenyllithium, is achieved through the halogen-metal exchange reaction between 1-Bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene and n-butyllithium. researchgate.netacgpubs.org This reaction is highly sensitive to temperature and the solvent medium. In a diethyl ether/hexane (B92381) solvent system at temperatures between -95 to -100 °C, the aryllithium intermediate is formed and exhibits notable stability for over an hour. researchgate.netacgpubs.org This stability is crucial as it allows the aryllithium species to be intercepted by various electrophiles in subsequent reactions. The presence of the electron-donating methoxy (B1213986) groups on the aromatic ring influences the electron density at the carbon-lithium bond, which in turn affects the reactivity and stability of the intermediate. acgpubs.org

The stability of the 2-(2-bromoethyl)-4,5-dimethoxyphenyllithium intermediate in diethyl ether/hexane at low temperatures permits its effective trapping with electrophiles. researchgate.netacgpubs.org This demonstrates the utility of the halogen-lithium exchange reaction in forming new carbon-carbon or carbon-heteroatom bonds at the aromatic ring. The ability to trap the aryllithium species before it undergoes other reactions, such as intramolecular cyclization, is a key synthetic advantage. The success of these trapping reactions is a direct consequence of the kinetic stability of the aryllithium intermediate under these specific solvent and temperature conditions. researchgate.net

Intramolecular Cyclization Phenomena and Mechanistic Insights

A competing and fascinating reaction pathway for the aryllithium intermediate derived from 1-Bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene is intramolecular cyclization. This process is profoundly influenced by the reaction environment, particularly the solvent system employed.

The formation of 4,5-Dimethoxybenzocyclobutene occurs via an intramolecular cyclization of the 2-(2-bromoethyl)-4,5-dimethoxyphenyllithium intermediate. researchgate.netacgpubs.org In this reaction, the nucleophilic carbanion of the aryllithium attacks the electrophilic carbon of the bromoethyl side chain, displacing the bromide ion and forming the strained four-membered ring of the benzocyclobutene product. This type of reaction is a notable application of the Parham cyclization. acgpubs.org The electronic nature of the aromatic ring, specifically the electron-donating methoxy substituents, plays a role in the propensity of the intermediate to cyclize. acgpubs.org

The solvent system has a dramatic effect on the stability of the aryllithium intermediate and the kinetics of the intramolecular cyclization. researchgate.netacgpubs.org This highlights the critical role of solvent in modulating the reactivity of organolithium reagents.

A striking difference in reaction outcome is observed when comparing diethyl ether/hexane and tetrahydrofuran (B95107) (THF)/hexane as solvent systems. researchgate.netacgpubs.org

In diethyl ether/hexane at -95 to -100 °C, the aryllithium intermediate is relatively stable, with a half-life of over one hour, allowing it to be trapped by external electrophiles. researchgate.netacgpubs.org

Conversely, in a THF/hexane mixture, the intermediate undergoes instantaneous intramolecular cyclization to yield 4,5-Dimethoxybenzocyclobutene. researchgate.netacgpubs.org The reaction in THF is significantly faster, indicating that THF accelerates the cyclization process. This acceleration is attributed to the ability of THF to better solvate the lithium cation, leading to a more reactive, monomeric aryllithium species. In the less coordinating diethyl ether, the aryllithium species may exist in a less reactive, aggregated state. researchgate.netacgpubs.org

This pronounced solvent effect underscores how the choice of solvent can completely switch the reaction pathway from intermolecular trapping to intramolecular cyclization.

The following table summarizes the observed outcomes in the different solvent systems:

| Solvent System | Temperature | Aryllithium Intermediate Stability | Major Product |

| Diethyl Ether/Hexane | -95 to -100 °C | Stable for > 1 hour | Trapped product with electrophile |

| Tetrahydrofuran/Hexane | -95 to -100 °C | Unstable | 4,5-Dimethoxybenzocyclobutene |

Influence of Aromatic Ring Substitutions on Cyclization Dynamics and Selectivity

The substitution pattern on the aromatic ring of 1-bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene significantly influences the dynamics and selectivity of its cyclization reactions. The presence of the two methoxy groups at the 4 and 5 positions has a profound electronic effect on the reactivity of the molecule, particularly when converted to its corresponding aryllithium intermediate.

A comparative analysis with the unsubstituted analog, 1-bromo-2-(2-bromoethyl)benzene, reveals the substantial impact of these methoxy substituents. The electron-donating nature of the methoxy groups alters the electron density of the aromatic ring, which in turn affects the stability and reactivity of the aryllithium species formed during reactions such as the Parham cyclization.

Research has demonstrated a dramatic solvent effect on the stability and kinetics of the intramolecular cyclization of the aryllithium species generated from 1-bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene. researchgate.net These findings highlight that substituent effects, in conjunction with the nature of the solvent and the aggregation state of the organolithium intermediates, are pivotal in determining the reaction pathway. researchgate.net

Exploration of Parham Cyclization Chemistry and Related Transformations

The Parham cyclization is a powerful synthetic tool for the construction of cyclic systems, and 1-bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene is a substrate that has been investigated within this chemical framework. researchgate.net This reaction typically involves a halogen-metal exchange to form an aryllithium intermediate, which then undergoes an intramolecular nucleophilic attack to form a new ring.

In the case of 1-bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene, treatment with n-butyllithium initiates the halogen-lithium exchange, generating the corresponding aryllithium reagent. researchgate.net The subsequent intramolecular cyclization is highly dependent on the reaction conditions, particularly the solvent used.

A significant finding is the dramatic difference in reaction kinetics observed when the cyclization is performed in different ethereal solvents. researchgate.net When the aryllithium intermediate derived from 1-bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene is generated in a diethyl ether/hexane mixture at low temperatures (-95 to -100 °C), it exhibits relative stability, allowing it to be trapped by various electrophiles. researchgate.net However, a switch to a tetrahydrofuran (THF)/hexane solvent system under the same temperature conditions leads to an instantaneous intramolecular cyclization, affording 4,5-dimethoxybenzocyclobutene. researchgate.net

This stark contrast in reactivity is not observed with the unsubstituted counterpart, 1-lithio-2-(2-bromoethyl)-benzene, which remains stable for over an hour in either solvent system at these low temperatures. researchgate.net This indicates that the methoxy substituents on the aromatic ring play a crucial role in accelerating the cyclization process in THF. These substituent and solvent effects are critical in controlling the reaction pathway of functionalized aryllithium intermediates. researchgate.net

The following table summarizes the observed solvent effects on the cyclization of the aryllithium intermediate of 1-bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene.

| Solvent System | Temperature (°C) | Stability of Aryllithium Intermediate | Outcome |

| Diethyl ether/hexane | -95 to -100 | Stable for > 1 hour | Can be trapped with electrophiles |

| Tetrahydrofuran (THF)/hexane | -95 to -100 | Unstable | Instantaneous intramolecular cyclization |

This data underscores the delicate interplay between the electronic effects of the aromatic ring substituents and the coordinating ability of the solvent in directing the outcome of the Parham cyclization of this substrate.

Spectroscopic and Structural Elucidation Studies of 1 Bromo 2 2 Bromoethyl 4,5 Dimethoxybenzene and Its Derived Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in organic chemistry for determining the structure of a molecule. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shift (δ) indicates the electronic environment, the integration value corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

For a compound like 1-Bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene, one would expect to see signals corresponding to the aromatic protons, the two methoxy (B1213986) groups, and the two methylene (B1212753) groups of the bromoethyl chain. The aromatic protons would appear as distinct signals in the downfield region (typically 6.5-8.0 ppm), with their splitting patterns determined by their positions relative to each other and the bromo and ethyl substituents. The methoxy groups would likely appear as two sharp singlets around 3.8-4.0 ppm, and the two methylene groups of the ethyl chain would appear as triplets in the upfield region, with their exact shifts influenced by the adjacent bromine atom.

As a reference, the ¹H NMR spectral data for the related compound 1-Bromo-2,4-dimethoxybenzene is well-documented. chemicalbook.com In a chloroform-d (B32938) (CDCl₃) solvent, the signals are assigned as shown in the table below.

¹H NMR Data for 1-Bromo-2,4-dimethoxybenzene

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.36 | Doublet (d) | 8.7 | Aromatic H |

| 6.45 | Doublet (d) | 2.7 | Aromatic H |

| 6.36 | Doublet of doublets (dd) | 8.7, 2.7 | Aromatic H |

| 3.82 | Singlet (s) | N/A | Methoxy (-OCH₃) |

This data illustrates how ¹H NMR can precisely map the proton environment in a substituted benzene (B151609) ring.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, allowing chemists to determine the number of different carbon environments.

For 1-Bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene, one would anticipate signals for the six aromatic carbons, two methoxy carbons, and two ethyl chain carbons. The carbons attached to the electron-withdrawing bromine and oxygen atoms would be shifted downfield.

The ¹³C NMR spectrum of the related compound 1-Bromo-2,4-dimethoxybenzene in CDCl₃ shows six distinct signals for the aromatic carbons and two signals for the methoxy carbons, confirming the substitution pattern. rsc.org

¹³C NMR Data for 1-Bromo-2,4-dimethoxybenzene

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 160.4 | Aromatic C-O |

| 156.7 | Aromatic C-O |

| 133.3 | Aromatic C-H |

| 106.0 | Aromatic C-Br |

| 102.6 | Aromatic C-H |

| 100.1 | Aromatic C-H |

| 56.3 | Methoxy (-OCH₃) |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is a powerful technique used to determine the exact three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous proof of a molecule's connectivity and stereochemistry, as well as precise measurements of bond lengths and angles.

For a compound to be analyzed by X-ray crystallography, it must first be grown as a suitable single crystal. If 1-Bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene were to be successfully crystallized, the analysis would yield critical structural information, including:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The precise dimensions of the basic repeating unit of the crystal.

Atomic Coordinates: The exact position of every atom in the molecule.

Bond Lengths and Angles: Definitive measurements of the molecular geometry.

This information is crucial for understanding intermolecular interactions, such as hydrogen bonding or van der Waals forces, which govern the packing of molecules in the solid state. While specific crystallographic data for the title compound is not available, this technique remains the gold standard for absolute structure determination in the solid phase.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide clues about its structure through the analysis of fragmentation patterns.

For 1-Bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene, the mass spectrum would be expected to show a molecular ion peak (M⁺). A key feature would be the isotopic pattern of this peak, as bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. The presence of two bromine atoms in the molecule would result in a characteristic M⁺, M⁺+2, and M⁺+4 pattern with an intensity ratio of roughly 1:2:1.

The fragmentation of the molecular ion would likely involve the loss of bromine atoms, the ethyl group, or methoxy groups. For instance, the cleavage of the C-Br bond or the ethyl side chain would produce significant fragment ions.

Analysis of the electron ionization (EI) mass spectrum of the related compound 1-Bromo-2,4-dimethoxybenzene (Molecular Weight: 217.06 g/mol ) provides a practical example. nist.gov Its spectrum would show a molecular ion peak cluster around m/z 216 and 218, corresponding to the two bromine isotopes.

Expected Mass Spectrometry Data for 1-Bromo-2,4-dimethoxybenzene

| m/z Value | Interpretation |

|---|---|

| 218 | Molecular ion peak [M+2]⁺ with ⁸¹Br |

| 216 | Molecular ion peak [M]⁺ with ⁷⁹Br |

| 203/201 | Loss of a methyl group (-CH₃) |

| 175/173 | Loss of a methyl group and carbon monoxide (-CH₃, -CO) |

| 122 | Loss of a bromine radical (-Br) and a methyl group (-CH₃) |

This fragmentation data helps to confirm the presence of the various functional groups within the molecule.

Computational and Theoretical Investigations on 1 Bromo 2 2 Bromoethyl 4,5 Dimethoxybenzene

Quantum Chemical Studies for Understanding Reaction Mechanisms and Energetics

Quantum chemical studies have been instrumental in elucidating the reaction mechanisms and energetics associated with 1-Bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene, particularly in the context of the Parham cyclization. This reaction involves a halogen-lithium exchange followed by an intramolecular cyclization to form products like 4,5-dimethoxybenzocyclobutene.

Research has highlighted a dramatic solvent effect on the stability and kinetics of the intramolecular cyclization of the aryllithium species generated from 1-Bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene. researchgate.net For instance, the aryllithium intermediate generated by reaction with n-butyllithium is stable for over an hour at -95 to -100 °C in a diethyl ether/hexane (B92381) mixture, allowing it to be trapped by electrophiles. researchgate.net In contrast, when the reaction is conducted in a tetrahydrofuran (B95107) (THF)/hexane mixture, the intermediate undergoes instantaneous intramolecular cyclization. researchgate.net This stark difference in reactivity underscores the critical role of the solvent in the reaction pathway.

Quantum chemical studies suggest that the acceleration effect observed in solvents like THF is due to the tight binding of the solvent to the transition state and a simultaneous destabilization of the reactant adduct, without necessarily a change in the aggregation state of the organolithium species. researchgate.net These computational models help to explain the experimental observations by providing insights into the energies of the reactants, transition states, and products. The dimethoxy substituents on the benzene (B151609) ring also play a crucial electronic role, influencing the stability of the aryllithium intermediate and the kinetics of the cyclization. researchgate.net

The stability of the aryllithium intermediate derived from 1-Bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene in different solvent systems at low temperatures is a key finding from these studies. The following table summarizes these observations.

| Solvent System | Temperature (°C) | Stability of Aryllithium Intermediate | Outcome |

| Diethyl ether/hexane | -95 to -100 | Stable for > 1 hour | Can be trapped by electrophiles |

| THF/hexane | -95 to -100 | Unstable | Instantaneous cyclization |

Density Functional Theory (DFT) Analysis for Reactivity Profiles and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for analyzing the reactivity profiles and electronic structures of molecules like 1-Bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene. While specific DFT studies solely focused on this exact molecule are not abundant in the literature, analyses of related dimethoxybenzene derivatives provide valuable insights into its electronic properties.

DFT calculations on dimethoxybenzene derivatives allow for the determination of key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. For dimethoxybenzene derivatives, the positions of the methoxy (B1213986) groups and the bromine atom significantly influence the electron density distribution in the aromatic ring, which in turn affects the HOMO-LUMO gap.

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, are useful for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For a molecule like 1-Bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the methoxy groups and the bromine atom, indicating their nucleophilic character. The aromatic ring itself would exhibit a complex potential surface influenced by the competing electron-donating effects of the methoxy groups and the electron-withdrawing/directing effects of the bromine and bromoethyl substituents.

The following table illustrates the types of electronic properties that can be determined for dimethoxybenzene derivatives using DFT, which are applicable to understanding the reactivity of 1-Bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene.

| Computational Method | Calculated Property | Significance |

| DFT (e.g., B3LYP) | HOMO Energy | Relates to electron-donating ability |

| DFT (e.g., B3LYP) | LUMO Energy | Relates to electron-accepting ability |

| DFT (e.g., B3LYP) | HOMO-LUMO Gap | Indicates chemical reactivity and stability |

| DFT (e.g., B3LYP) | Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack |

Molecular Dynamics (MD) Simulations of Chemical Interactions and Structural Rearrangements

While specific Molecular Dynamics (MD) simulations for 1-Bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene are not extensively documented in the reviewed literature, the application of this computational technique holds significant potential for understanding its behavior in solution. MD simulations can provide detailed insights into the dynamic interactions between the solute and solvent molecules, as well as the structural rearrangements that occur during a chemical reaction.

For a process like the Parham cyclization of 1-Bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene, MD simulations could be employed to model the solvation shell around the aryllithium intermediate in different solvents, such as diethyl ether and THF. This would allow for a visual and quantitative analysis of how solvent molecules orient themselves around the reactive species and how this solvent structure influences the accessibility of the electrophilic side chain for the intramolecular cyclization.

Furthermore, MD simulations could be used to study the aggregation of the aryllithium intermediate. Organolithium compounds are known to form aggregates (dimers, tetramers, etc.) in solution, and the degree of aggregation can significantly impact their reactivity. researchgate.net MD simulations could help to determine the predominant aggregation state of the lithiated 1-Bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene in different solvents and at various concentrations, providing a more complete picture of the reacting system.

The potential applications of MD simulations for this system are summarized in the table below.

| Simulation Focus | Potential Insights |

| Solvation Shell Dynamics | Understanding of solvent-solute interactions and their role in reaction kinetics. |

| Structural Rearrangements | Visualization of the conformational changes leading to the cyclization transition state. |

| Aggregation Behavior | Determination of the predominant oligomeric state of the aryllithium intermediate in solution. |

Analysis of Solvent-Organometallic Species Aggregation Effects on Reaction Outcomes

The aggregation of organolithium species in solution is a well-known phenomenon that significantly affects their reactivity. The degree of aggregation is highly dependent on the solvent, the structure of the organic moiety, and the temperature. For the aryllithium species derived from 1-Bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene, the nature of the solvent has a profound impact on the reaction outcome, which is closely linked to the aggregation state of the organometallic intermediate. researchgate.net

In non-coordinating or weakly coordinating solvents like hexane or diethyl ether, organolithium compounds tend to exist as higher-order aggregates (e.g., tetramers or hexamers). These aggregates are generally less reactive than the corresponding dimers or monomers. In strongly coordinating solvents like THF, the solvent molecules can break down these aggregates into smaller, more reactive species. This deaggregation is often cited as a reason for the increased reaction rates observed in such solvents. researchgate.net

In the case of the cyclization of the aryllithium from 1-Bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene, the dramatic acceleration in THF compared to diethyl ether can be attributed to a combination of factors, including the potential for THF to promote the formation of smaller, more reactive aggregates. researchgate.net While quantum chemical studies also point to the stabilization of the transition state by THF, the role of aggregation cannot be discounted. The interplay between solvent coordination, aggregation state, and transition state stabilization is a complex area of study where computational methods are invaluable.

The following table outlines the expected effects of different solvents on the aggregation and reactivity of the aryllithium intermediate.

| Solvent | Coordinating Ability | Expected Aggregation State | Observed Reactivity |

| Hexane | Non-coordinating | Higher-order aggregates | Low |

| Diethyl Ether | Moderately coordinating | Mix of aggregates (e.g., tetramers, dimers) | Moderate (stable intermediate) |

| Tetrahydrofuran (THF) | Strongly coordinating | Lower-order aggregates (e.g., dimers, monomers) | High (instantaneous cyclization) |

Future Research Perspectives and Methodological Advancements

Development of Novel Asymmetric Synthetic Routes Utilizing 1-Bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene

The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries necessitates the development of innovative asymmetric synthetic strategies. While the direct use of 1-Bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene in asymmetric catalysis is an area ripe for exploration, current research provides a strong foundation for future advancements. Future research could focus on two primary approaches: the use of chiral auxiliaries and the development of enantioselective catalytic systems.

Chiral Auxiliary Approach: A promising avenue involves the covalent attachment of a chiral auxiliary to a derivative of 1-Bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene. This auxiliary would direct subsequent transformations, allowing for the stereocontrolled formation of new chiral centers. The diastereomeric products could then be separated, and the auxiliary cleaved to yield the desired enantiomerically enriched product. The selection of an appropriate chiral auxiliary will be crucial for achieving high diastereoselectivity.

Enantioselective Catalysis: The development of catalytic systems that can differentiate between enantiotopic faces or groups of a prochiral substrate derived from 1-Bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene represents a more elegant and atom-economical approach. Future investigations could explore the use of chiral transition metal complexes, such as those based on palladium, rhodium, or copper, to catalyze enantioselective cross-coupling, cyclization, or functionalization reactions.

| Asymmetric Strategy | Description | Potential Catalyst/Auxiliary | Target Transformation |

| Chiral Auxiliary | Covalent attachment of a chiral molecule to control stereochemistry. | Evans oxazolidinones, Oppolzer's sultams | Stereoselective alkylations, cyclizations |

| Enantioselective Catalysis | Use of a chiral catalyst to induce enantioselectivity. | Chiral phosphine (B1218219) ligands (e.g., BINAP), salen complexes | Asymmetric cross-coupling, intramolecular cyclizations |

Mechanistic Elucidation of Undiscovered Reactivity Patterns and Selectivity Control

A deeper understanding of the reaction mechanisms involving 1-Bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene is paramount for controlling selectivity and discovering novel reactivity. A notable area of investigation is the Parham cyclization, an intramolecular reaction that can be initiated from this compound.

Research has shown that the stability and reaction kinetics of the aryllithium intermediate, generated from 1-Bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene via halogen-metal exchange, are highly dependent on the solvent. researchgate.net In a diethyl ether/hexane (B92381) mixture, the aryllithium is stable at low temperatures and can be trapped by electrophiles. researchgate.net However, in a tetrahydrofuran (B95107) (THF)/hexane mixture, the intermediate undergoes rapid intramolecular cyclization to produce 4,5-dimethoxybenzocyclobutene. researchgate.net This dramatic solvent effect highlights the critical role of solvent in modulating the reactivity of organolithium species. researchgate.net

Future mechanistic studies could employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, alongside computational modeling to:

Investigate the role of the methoxy (B1213986) groups: The electron-donating nature of the methoxy substituents influences the reactivity of the aromatic ring and the stability of reaction intermediates. nbinno.com Quantifying this electronic effect will be crucial for predicting and controlling reaction outcomes.

Explore alternative reaction pathways: Beyond the known cyclization, there may be undiscovered reactivity patterns that can be accessed under different reaction conditions or with different reagents.

Develop more selective transformations: A thorough mechanistic understanding will enable the rational design of reaction conditions to favor the formation of a desired product over potential side products.

| Factor | Influence on Reactivity | Research Focus |

| Solvent | Affects the stability and aggregation of aryllithium intermediates. researchgate.net | Probing the effect of a wider range of solvents and solvent mixtures on reaction pathways. |

| Substituents | The dimethoxy groups enhance chemical reactivity through their electron-donating nature. sriramchem.com | Quantitative structure-activity relationship (QSAR) studies to correlate substituent effects with reactivity. |

| Reaction Conditions | Temperature, concentration, and the nature of the organolithium reagent can influence the reaction outcome. | Systematic optimization of reaction parameters to control selectivity. |

Expansion of Synthetic Applications Towards Diverse Complex Chemical Architectures

The inherent reactivity of 1-Bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene makes it an ideal starting material for the synthesis of a wide array of complex molecules, particularly those containing the isoquinoline (B145761) scaffold, which is a common motif in many biologically active alkaloids. scripps.edu

The Parham cyclization of derivatives of this compound provides a powerful tool for the construction of fused ring systems. researchgate.net By varying the electrophile that traps the initially formed aryllithium or by modifying the side chain, a diverse range of polycyclic structures can be accessed.

Future synthetic applications could target the total synthesis of natural products and the creation of novel molecular scaffolds for drug discovery. For instance, the dimethoxy-substituted benzene (B151609) ring is a common feature in many natural products, and 1-Bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene could serve as a key building block for their construction.

Potential Synthetic Targets:

Isoquinoline Alkaloids: The core structure of many isoquinoline alkaloids can be efficiently assembled using this starting material.

Polycyclic Aromatic Hydrocarbons: Sequential annulation reactions could lead to the formation of complex, multi-ring aromatic systems.

Novel Heterocycles: The reactive bromine atoms provide handles for the introduction of other heteroatoms, enabling the synthesis of a variety of heterocyclic compounds.

The continued exploration of the chemistry of 1-Bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene promises to unveil new synthetic methodologies and provide access to a wealth of complex and biologically relevant molecules.

Q & A

Q. What synthetic strategies are employed to introduce bromoethyl groups into dimethoxybenzene derivatives?

Bromoethyl groups can be introduced via alkylation or bromination of pre-functionalized intermediates. For example, polyphosphoric acid (PPA) is used as a catalyst in benzylation reactions, as demonstrated in the synthesis of structurally related brominated dimethoxybenzene compounds. Reaction conditions (e.g., temperature, stoichiometry) are optimized to achieve high purity (e.g., 97% yield in analogous syntheses) .

Q. How is NMR spectroscopy utilized to confirm the structure of 1-Bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene?

1H-NMR and 13C-NMR provide critical structural insights:

- Methoxy groups (-OCH3) produce singlet peaks near δ 3.8–4.0 ppm.

- Bromine substituents deshield adjacent protons, causing distinct splitting patterns (e.g., doublets for vicinal bromines).

- Ethyl-bromine groups exhibit characteristic coupling in the aliphatic region (δ 1.5–3.5 ppm). For example, in related compounds, ethylenic protons show multiplicities dependent on neighboring bromine atoms .

Q. What safety protocols are essential when handling brominated aromatic compounds?

Key precautions include:

- Use of fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.

- Proper disposal of brominated waste to prevent environmental contamination.

- Protocols for handling corrosive reagents (e.g., BBr3), as described in safety guidelines for structurally similar compounds .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of bromine atoms?

Single-crystal X-ray diffraction provides atomic-level resolution:

- Space group determination (e.g., monoclinic P21/n) and refinement using SHELXL software account for heavy atoms like bromine .

- Absorption corrections (e.g., multi-scan methods) mitigate data distortions caused by high electron density from bromine .

- Displacement parameters (e.g., anisotropic refinement) clarify thermal motion or disorder in bromine positions, critical for accurate molecular geometry .

Q. What challenges arise in optimizing reaction yields for brominated intermediates?

Key factors include:

- Regioselectivity : Competing bromination sites require careful control of reaction conditions (e.g., stoichiometry, temperature).

- Catalyst choice : PPA enhances electrophilic substitution in aromatic systems but may require post-reaction neutralization to isolate products .

- Purification : Column chromatography or recrystallization (e.g., ethyl acetate/hexane) removes byproducts, as seen in analogous syntheses .

Q. How do steric and electronic effects influence further functionalization of brominated dimethoxybenzenes?

- Steric hindrance : Bulky bromine atoms direct electrophilic substitutions to less hindered positions. For example, demethylation with BBr3 selectively targets methoxy groups adjacent to bromine, enabling regioselective derivatization .

- Electronic effects : Electron-withdrawing bromine substituents deactivate the aromatic ring, necessitating stronger electrophiles for further reactions. This is critical in structure-activity relationship (SAR) studies for bioactive derivatives .

Q. What crystallographic parameters are critical for validating molecular conformation?

- Unit cell dimensions (e.g., a = 11.193 Å, β = 107.125°) and dihedral angles (e.g., 89.26° between aromatic rings) define molecular packing and steric interactions .

- R-factors (e.g., R = 0.078) and data-to-parameter ratios (e.g., 16.8:1) assess refinement reliability. Low R-values and high redundancy ensure structural accuracy .

Methodological Insights

-

Crystallographic Workflow :

- Data collection : Use a Rigaku R-AXIS RAPID-S diffractometer with MoKα radiation (λ = 0.71073 Å) .

- Structure solution : Direct methods (SHELXS) locate heavy atoms, followed by Fourier difference maps for lighter atoms .

- Refinement : SHELXL refines positional and thermal parameters, constrained hydrogen placement, and validates geometry using CHECKCIF .

-

Synthetic Optimization :

- Monitor reaction progress via TLC and adjust reagent equivalents to minimize polybromination.

- Recrystallize products using mixed solvents (e.g., ethyl acetate/hexane) to enhance purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.